(4-Ethoxy-phenyl)-oxo-acetonitrile
Overview
Description
(4-Ethoxy-phenyl)-oxo-acetonitrile is an organic compound with the molecular formula C10H11NO2 It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to an oxo-acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-phenyl)-oxo-acetonitrile typically involves the reaction of 4-ethoxybenzaldehyde with a cyanide source under basic conditions. One common method is the Knoevenagel condensation, where 4-ethoxybenzaldehyde reacts with malononitrile in the presence of a base such as piperidine or ammonium acetate. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent product quality and high yields.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-phenyl)-oxo-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines or other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
(4-Ethoxy-phenyl)-oxo-acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Ethoxy-phenyl)-oxo-acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitrile group can undergo hydrolysis to form carboxylic acids, which may further participate in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(4-Ethoxy-phenyl)-oxo-acetic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
(4-Ethoxy-phenyl)-methanol: Contains a hydroxyl group instead of a nitrile.
(4-Ethoxy-phenyl)-thiazol-2-ylamine: Contains a thiazole ring attached to the phenyl group.
Uniqueness
(4-Ethoxy-phenyl)-oxo-acetonitrile is unique due to the presence of both an ethoxy group and a nitrile group on the phenyl ring
Biological Activity
(4-Ethoxy-phenyl)-oxo-acetonitrile, with the chemical formula C10H11NO2 and CAS number 62869-42-5, is an organic compound characterized by an ethoxy group attached to a phenyl ring, which is further connected to an oxo-acetonitrile group. This compound has garnered attention in scientific research for its potential biological activities and applications in various fields.
The biological activity of this compound is primarily associated with its interactions with enzymes and receptors. The nitrile group can undergo hydrolysis, leading to the formation of carboxylic acids, which may participate in various metabolic pathways. This mechanism suggests potential roles in enzyme-catalyzed reactions involving nitriles, as well as possible modulation of biochemical pathways.
In Vitro Studies
While direct studies on this compound's biological effects are sparse, its analogs have demonstrated significant antiproliferative activity against various cancer cell lines. For example, compounds with similar functional groups have shown IC50 values in the nanomolar range in human colorectal cancer models . This suggests that this compound could be a candidate for further investigation in cancer research.
Chemical Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions, including oxidation and reduction processes. The compound can undergo:
- Oxidation : Leading to carboxylic acids or other oxidized derivatives.
- Reduction : Converting the nitrile group to primary amines or other reduced forms.
- Substitution Reactions : Electrophilic aromatic substitutions can yield various substituted phenyl derivatives depending on the reagents used.
Industrial Applications
In industrial contexts, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for a wide range of applications, including catalysis and material development.
Table 1: Biological Activity of Related Compounds
Research Highlights
- Anticancer Activity : Related compounds have shown significant tumor growth inhibition in xenograft models.
- Enzyme Interaction : Studies suggest that compounds with similar structures can modulate enzyme activity and influence cellular pathways.
- Synthesis Efficiency : Industrial production methods for this compound emphasize continuous flow processes that enhance scalability and yield.
Properties
IUPAC Name |
4-ethoxybenzoyl cyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBOJNSWAFYUCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20633071 | |
Record name | 4-Ethoxybenzene-1-carbonyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20633071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62869-42-5 | |
Record name | 4-Ethoxybenzene-1-carbonyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20633071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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